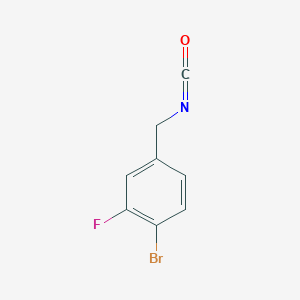
1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.04 g/mol. This compound features a benzene ring substituted with a bromo group, a fluoro group, and an isocyanatomethyl group. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene can be synthesized through several methods, including halogenation and isocyanation reactions. The reaction conditions typically require the use of bromine (Br2) and a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of reactant concentrations, reaction temperatures, and reaction times to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding hydrocarbon or amine derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the design of bioactive molecules and probes for biological imaging. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and coatings.
Mechanism of Action
1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-fluorobenzene and 1-bromo-4-(isocyanatomethyl)benzene. its unique combination of halogen and isocyanate groups makes it distinct in terms of reactivity and applications. The presence of both bromo and fluoro groups enhances its electrophilic properties, while the isocyanate group provides additional reactivity for the formation of ureas and carbamates.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene
1-Bromo-4-(isocyanatomethyl)benzene
4-Fluorobenzyl isocyanate
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5BrFNO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 |
InChI Key |
HRWJDUVKBHQYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
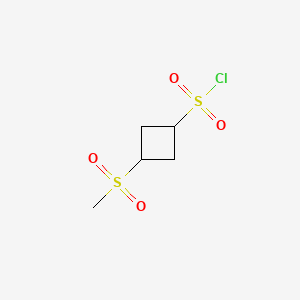
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
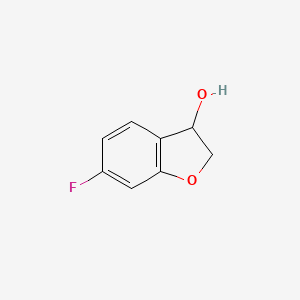
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)

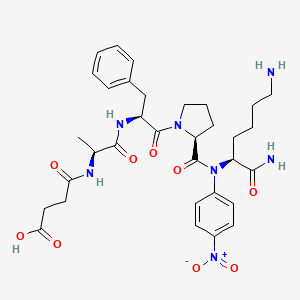
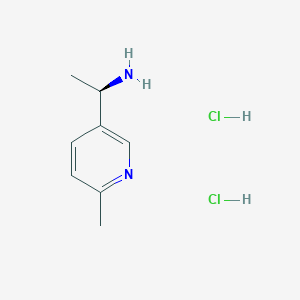
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)

